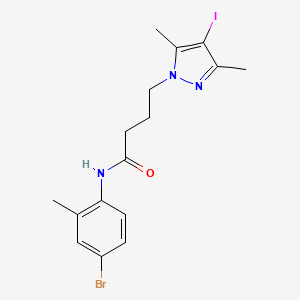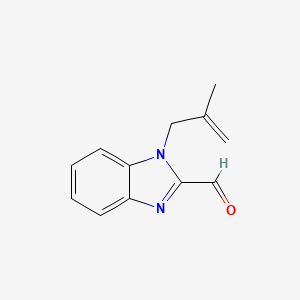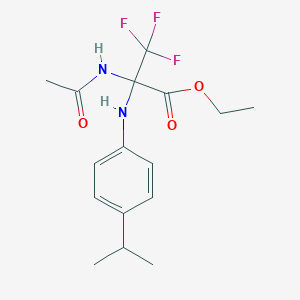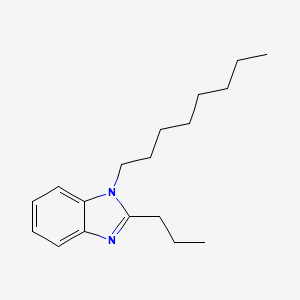![molecular formula C17H13N5O B11481552 9-methyl-2-oxo-7-(pyridin-2-yl)-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B11481552.png)
9-methyl-2-oxo-7-(pyridin-2-yl)-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-METHYL-2-OXO-7-(PYRIDIN-2-YL)-1H,2H,5H,6H,7H-PYRIDO[2,3-E]INDAZOLE-3-CARBONITRILE is a complex heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 9-METHYL-2-OXO-7-(PYRIDIN-2-YL)-1H,2H,5H,6H,7H-PYRIDO[2,3-E]INDAZOLE-3-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Cyclization Reactions: The formation of the indazole ring system often involves cyclization reactions, where intermediates undergo intramolecular reactions to form the desired heterocyclic structure.
Condensation Reactions: These reactions are used to introduce various substituents onto the indazole core, such as the pyridin-2-yl group.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
9-METHYL-2-OXO-7-(PYRIDIN-2-YL)-1H,2H,5H,6H,7H-PYRIDO[2,3-E]INDAZOLE-3-CARBONITRILE undergoes various chemical reactions, including:
Scientific Research Applications
9-METHYL-2-OXO-7-(PYRIDIN-2-YL)-1H,2H,5H,6H,7H-PYRIDO[2,3-E]INDAZOLE-3-CARBONITRILE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-METHYL-2-OXO-7-(PYRIDIN-2-YL)-1H,2H,5H,6H,7H-PYRIDO[2,3-E]INDAZOLE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
9-METHYL-2-OXO-7-(PYRIDIN-2-YL)-1H,2H,5H,6H,7H-PYRIDO[2,3-E]INDAZOLE-3-CARBONITRILE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar indazole core and exhibit diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring also show a wide range of chemical and biological properties.
Other Heterocyclic Compounds: Various other heterocyclic compounds with similar structures and properties can be compared to highlight the uniqueness of 9-METHYL-2-OXO-7-(PYRIDIN-2-YL)-1H,2H,5H,6H,7H-PYRIDO[2,3-E]INDAZOLE-3-CARBONITRILE.
Properties
Molecular Formula |
C17H13N5O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
9-methyl-2-oxo-7-pyridin-2-yl-5,6-dihydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H13N5O/c1-10-15-13(22(21-10)14-4-2-3-7-19-14)6-5-11-8-12(9-18)17(23)20-16(11)15/h2-4,7-8H,5-6H2,1H3,(H,20,23) |
InChI Key |
CXQBPFBUKUBEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3=C(CC2)C=C(C(=O)N3)C#N)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11481470.png)

![Diethyl (hydroxymethyl){4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl}propanedioate](/img/structure/B11481477.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11481485.png)
![5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11481492.png)
![4-fluoro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11481497.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[(2-methylpropyl)carbamoyl]amino}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11481503.png)
![1-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanamine](/img/structure/B11481519.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481525.png)

![Ethyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11481541.png)

![14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11481544.png)

